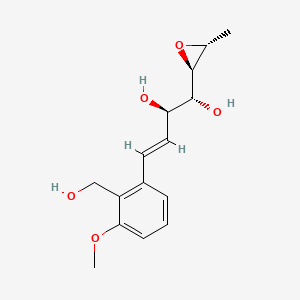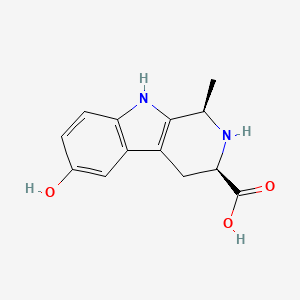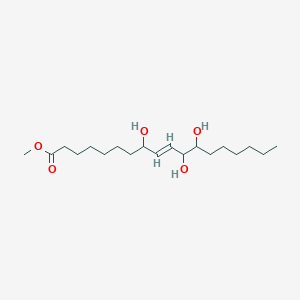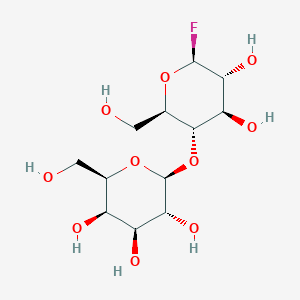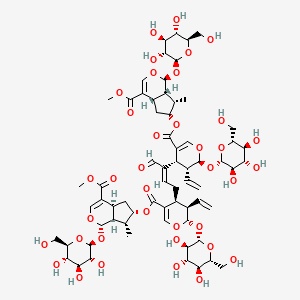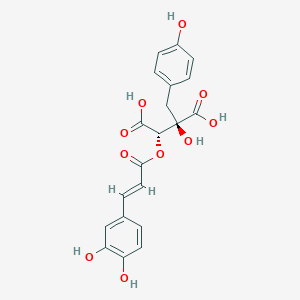
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid is a 1-amino-2-ethylcyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Ethylene Biosynthesis and Plant Development
(Vanderstraeten & Van Der Straeten, 2017) and (Polko & Kieber, 2019) discuss the role of 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to (1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, in plant development. ACC is a direct precursor of ethylene, a plant hormone regulating various vegetative and developmental processes. The studies highlight the regulation of ACC synthesis, its transport, and its role as an ethylene-independent signal in plant growth and development.
Ethylene Signaling and Mutant Analysis
Research by (Shin et al., 2015) identifies the role of LYSINE HISTIDINE TRANSPORTER1 (LHT1) in the uptake of ACC in Arabidopsis thaliana. The study provides molecular genetic evidence supporting the involvement of amino acid transporters in ACC transport, influencing ethylene responses in plants. Similarly, (Barry, Llop-Tous, & Grierson, 2000) explores the regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato, providing insights into the mechanisms of ethylene production in fruits.
Pharmaceutical Applications
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), a derivative of (1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, is a key pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, as discussed by (Sato et al., 2016). This research underscores the demand for asymmetric synthesis of this compound for drug development, emphasizing its critical role in the pharmaceutical industry.
Enzymatic Conversion and Inhibitor Synthesis
The enzymatic conversion of 1-amino-2-ethylcyclopropanecarboxylic acid stereoisomers to 1-butene by pea epicotyls and a cell-free system is analyzed by (McKeon & Yang, 2004). Their study indicates that only specific stereoisomers of this compound are preferentially converted, revealing insights into the enzyme-substrate specificity. Additionally, (Zhao & Liu, 2002) focus on synthesizing a labeled derivative of this compound as an inactivator of 1-aminocyclopropane-1-carboxylate deaminase, a bacterial enzyme involved in ethylene synthesis, offering potential for targeted enzyme inhibition.
Propiedades
Nombre del producto |
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
Clave InChI |
RLHIWMRQDUCBDO-NJGYIYPDSA-N |
SMILES isomérico |
CC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CCC1CC1(C(=O)O)N |
SMILES canónico |
CCC1CC1(C(=O)O)N |
Sinónimos |
1-AEC 1-amino-2-ethylcyclopropane-1-carboxylic acid 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (cis)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, 2H-labeled coronamic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



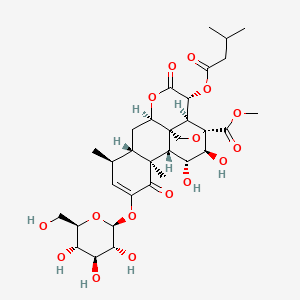
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
